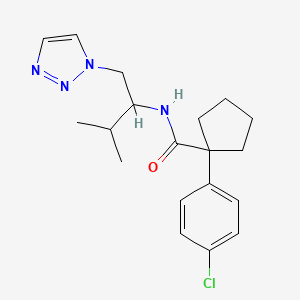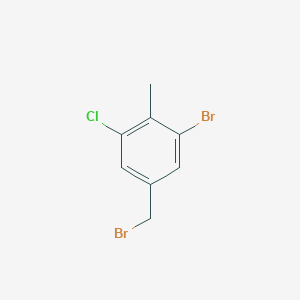
5-Bromo-2-methoxycarbonylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methoxycarbonylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO3S . It has an average mass of 266.112 Da and a monoisotopic mass of 264.940826 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methoxy group, and a sulfonamide group .Physical And Chemical Properties Analysis
This compound is a solid compound . It has an average mass of 266.112 Da and a monoisotopic mass of 264.940826 Da .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
5-Bromo-2-methoxycarbonylbenzenesulfonamide derivatives have been explored in the context of photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with this compound derivatives. These compounds exhibited properties suitable for PDT, an alternative cancer treatment, due to their good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Sensor Development
Research by Sheikh et al. (2016) involved the synthesis of bis-sulfonamides, including derivatives of this compound, for applications as heavy metal sensors. These compounds demonstrated high sensitivity and dynamic concentration ranges for detecting cobalt ions, highlighting their potential in environmental and healthcare monitoring (Sheikh et al., 2016).
Enzyme Inhibition
A study by Riaz (2020) focused on the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which included derivatives of this compound. These compounds were evaluated for their inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase. The findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease (Riaz, 2020).
Analytical Chemistry
A study by Sharutin and Sharutina (2016) on Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate highlighted its potential in analytical chemistry. The compound, synthesized through specific reactions, demonstrated unique structural properties, which could be relevant in the development of analytical reagents and catalysts (Sharutin & Sharutina, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-bromo-2-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMXQVQBBBZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1202366-59-3 |
Source


|
| Record name | methyl 4-bromo-2-sulfamoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate](/img/structure/B2655130.png)








![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2655146.png)
![N-methyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2655147.png)
